![molecular formula C11H7Cl2N B032294 2,6-Dichloro-4-phenylpyridine CAS No. 25297-51-2](/img/structure/B32294.png)
2,6-Dichloro-4-phenylpyridine
Overview
Description
2,6-Dichloro-4-phenylpyridine is an organic compound with the chemical formula C11H7Cl2N . It is commonly used as a catalyst and intermediate in organic synthesis . It can be used to synthesize compounds containing pyridine structure, such as drugs, dyes, and pesticides .
Synthesis Analysis
2,6-Dichloro-4-phenylpyridine can be prepared by the reaction of 2,6-dichloropyridine and acetophenone . The specific steps include the condensation reaction of 2,6-dichloropyridine and acetophenone at a certain temperature to generate the target product 2,6-dichloro-4-phenylpyridine . There are also other methods of synthesis involving different catalysts and conditions .Molecular Structure Analysis
The molecular weight of 2,6-Dichloro-4-phenylpyridine is 224.09 . The structure of this compound includes a pyridine ring, which is a six-membered ring with one nitrogen atom, and a phenyl group, which is a six-membered carbon ring .Physical And Chemical Properties Analysis
2,6-Dichloro-4-phenylpyridine is a yellow crystal with a special smell . It is soluble in organic solvents such as chloroform, toluene, and dichloromethane, but difficult to dissolve in water . Its melting point is approximately 50-51 degrees Celsius . The density is predicted to be 1.304±0.06 g/cm3 .Scientific Research Applications
Insecticidal Activity
2-Phenylpyridine derivatives, which include 2,6-Dichloro-4-phenylpyridine, have been found to have high insecticidal activity against pests such as Mythimna separata, Aphis craccivora Koch, and Tetranychus cinnabarinus . The compounds were synthesized using Suzuki–Miyaura cross-coupling, nucleophilic substitution, and amidation reactions .
Herbicidal Activity
Phenylpyridine moiety-containing pyrazole derivatives, which can be synthesized from 2,6-Dichloro-4-phenylpyridine, have shown herbicidal activities against six species of weeds . These compounds were evaluated in a greenhouse via both pre- and post-emergence treatments .
Synthesis of Dihydropyridines Derivatives
2,6-Dichloro-4-phenylpyridine can be used in the synthesis of diethyl 1,4 dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate . This compound is synthesized by condensation of benzaldehyde, twice moles of ethyl acetoacetate and ammonium acetate .
Safety And Hazards
properties
IUPAC Name |
2,6-dichloro-4-phenylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N/c12-10-6-9(7-11(13)14-10)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBKNKSYLIRLPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462312 | |
Record name | 2,6-dichloro-4-phenyl-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10462312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-phenylpyridine | |
CAS RN |
25297-51-2 | |
Record name | 2,6-dichloro-4-phenyl-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10462312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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